Trp-glu

Vue d'ensemble

Description

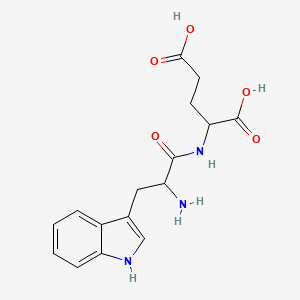

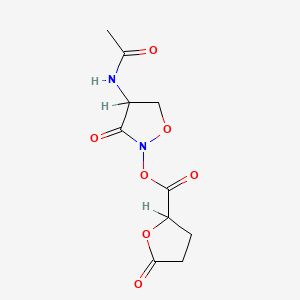

Trp-Glu is a dipeptide formed from L-tryptophan and L-glutamic acid residues . It has a role as a metabolite .

Synthesis Analysis

The development of an efficient L-tryptophan (L-trp) production strain using targeted molecular engineering approaches is challenging due to the requirement of several precursors and the complex regulations of the pathways involved . The streamlined strain E. coli S028 is able to efficiently produce 34-40 g/L of L-trp with a yield of 0.15 g L-trp/g glucose and a productivity of 0.60 g/L/h in fed-batch fermentations .Molecular Structure Analysis

Molecular dynamics (MD), coupled with fluorescence data for charged dipeptides of tryptophanyl glutamic acid (Trp-Glu), reveal a detailed picture of how specific conformation affects fluorescence . Fluorescence emission spectra and time-resolved emission measurements have been collected for all four charged species .Chemical Reactions Analysis

The light exposure of selected peptides and monoclonal antibodies leads to the conversion of Trp to glycine (Gly) or glycine hydroperoxide (GlyOOH), where GlyOOH could be reduced to hydroxyglycine, which undergoes subsequent cleavage . Product formation is consistent with C α –C β fragmentation of intermediary Trp .Physical And Chemical Properties Analysis

Trp-Glu has a molecular weight of 333.34 g/mol . Its molecular formula is C16H19N3O5 . The IUPAC name is (2 S )-2- [ [ (2 S )-2-amino-3- (1 H -indol-3-yl)propanoyl]amino]pentanedioic acid .Applications De Recherche Scientifique

tRNA-Derived Fragments in Cancer Suppression

A novel class of tRNA-derived fragments (tRFs), derived from tRNA(Glu) among others, has been identified to suppress breast cancer progression. These fragments destabilize multiple oncogenic transcripts in breast cancer cells by displacing their 3' untranslated regions (UTRs) from the RNA-binding protein YBX1. This post-transcriptional silencing mechanism, which is sequence-specific, has been shown to suppress cancer cell invasion and metastasis, revealing a tumor-suppressive role for specific tRNA-derived fragments (Goodarzi et al., 2015).

Glucocorticoid Receptor Function and Redox Regulation

The glucocorticoid receptor (GR), a key transcriptional regulatory factor, is subject to redox regulation. Studies have shown that thioredoxin (TRX), a cellular reducing catalyst, can directly associate with the DNA binding domain (DBD) of the GR, suggesting a mechanism through which cellular redox signaling and nuclear receptor-mediated signal transduction are interconnected (Makino et al., 1999).

Glutamine and Glutathione Systems

Research into the thioredoxin and glutaredoxin systems has uncovered their efficiency as electron donors to human plasma glutathione peroxidase (GSH-Px), an enzyme crucial for detoxifying hydroperoxides. This GSH-independent peroxidase reaction, involving thioredoxin reductase (TR) and thioredoxin, suggests that extracellular TR, Trx, or glutaredoxin could serve as reductants for selenium-dependent peroxidases rather than GSH, providing new insights into antioxidant defense mechanisms (Björnstedt et al., 1994).

L-Tryptophan Production

Studies have also focused on the metabolic engineering of Escherichia coli for the efficient production of L-tryptophan, a precursor for various bioactive compounds. A rationally engineered E. coli strain demonstrated significantly improved L-tryptophan production, showcasing the potential for microbial synthesis of essential amino acids and their applications in pharmaceuticals (Chen & Zeng, 2016).

TRP Channels and Neuroendocrinology

In neuroendocrinology, the transient receptor potential vanilloid 1 (TRPV1) has been studied for its role in the non-invasive, temporal activation or inhibition of neuronal activity in vivo. Research demonstrates the potential of TRPV1 in studying central nervous system control of glucose homeostasis and feeding, offering a method to regulate neural processes or cell types without permanent implants (Stanley et al., 2016).

Orientations Futures

Recent developments focusing on the stabilization of the C-terminal receptor binding sequence (Trp-Met-Asp-Phe-NH2) have led to new radiolabeled MG analogues with highly improved tumor uptake and tumor-to-kidney ratio . This promises to have a high impact on the clinical management of patients with CCK2R expressing tumors in the near future .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c17-11(7-9-8-18-12-4-2-1-3-10(9)12)15(22)19-13(16(23)24)5-6-14(20)21/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIQCLSQVQBOQV-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394512 | |

| Record name | L-Tryptophyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trp-glu | |

CAS RN |

36099-95-3 | |

| Record name | L-Tryptophyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

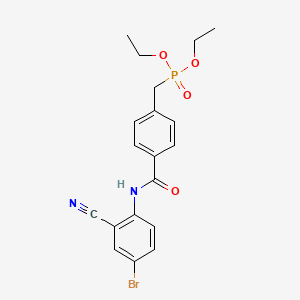

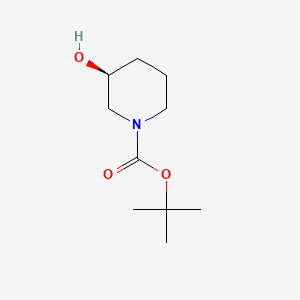

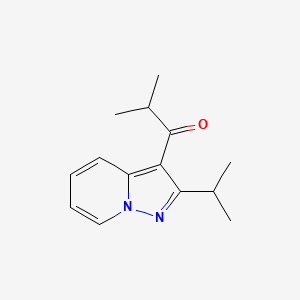

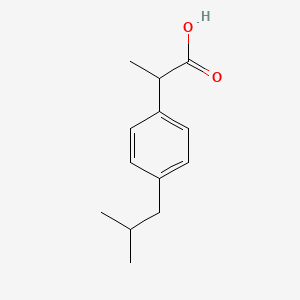

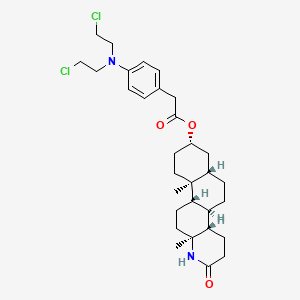

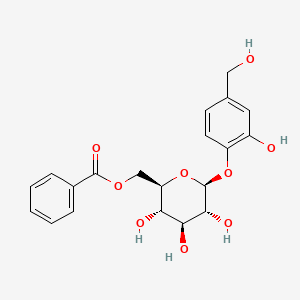

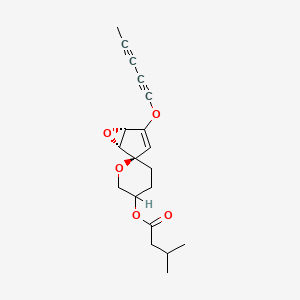

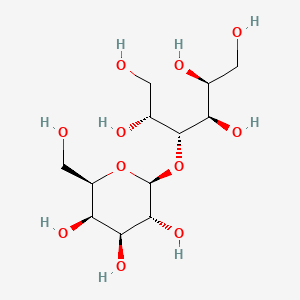

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Z)-2-hydroxy-5-methyl-7-[(4Z,6Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B1674231.png)

![N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide](/img/structure/B1674236.png)